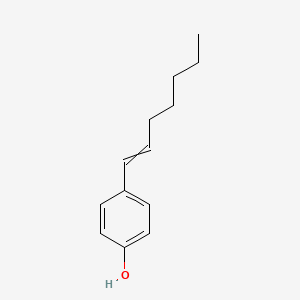
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form stable complexes with various molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach includes the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for guanidines often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method provides a convenient and efficient route to obtain N,N’-disubstituted guanidines.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, lanthanide amides, and ytterbium triflate . The reactions are typically carried out under mild conditions in water or solvent-free environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamides in the presence of scandium (III) triflate yields N,N’-disubstituted guanidines .
Applications De Recherche Scientifique
Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of nicotinamide phosphoribosyl transferase and NF-κB signaling . Additionally, it can interact with potassium channels, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: An anti-tumor agent.
Pinacidil: A potassium channel opener used as an anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist used in the treatment of ulcers.
Uniqueness
What sets guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- apart from these similar compounds is its unique combination of a cyano group and a pyridyl group, which contributes to its distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
67026-33-9 |
|---|---|
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
1-cyano-2-methyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C8H9N5/c1-10-8(12-6-9)13-7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13) |
Clé InChI |
XQVLSVGTENBRFH-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)



![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)



![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
